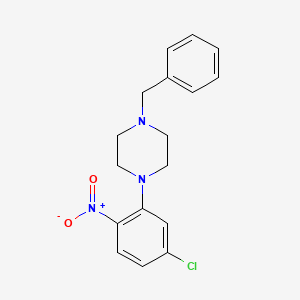![molecular formula C19H20Cl2N2O2S B15005034 2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B15005034.png)
2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Bartoli reaction, where isopropenylmagnesium bromide reacts with 4-bromo-3-nitrotoluene in tetrahydrofuran (THF) at -40°C.
Sulfonamide Formation: The indole derivative is then reacted with 2,4-dichloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole moiety, electrophilic substitution reactions can occur readily on the indole ring.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines or thiols can be used in the presence of a base.
Major Products
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the indole ring.
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenes
Propriétés
Formule moléculaire |
C19H20Cl2N2O2S |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N2O2S/c1-11-5-4-6-15-14(13(3)23-19(11)15)9-10-22-26(24,25)17-8-7-16(20)12(2)18(17)21/h4-8,22-23H,9-10H2,1-3H3 |
Clé InChI |
KIIJZTIRYGJPHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[(Dimethylsulfamoyl)amino]undecanoic acid](/img/structure/B15004954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B15004957.png)
![3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one](/img/structure/B15004963.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15004968.png)
![Thieno[2,3-b]thiophene-2,5-dicarboxamide, 3,4-diamino-N,N'-diphenyl-](/img/structure/B15004970.png)
![3,5-diphenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004971.png)

![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15004986.png)
![1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15005016.png)
![2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B15005024.png)

![1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15005031.png)
